REACTION_CXSMILES
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[Cl:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:11](Br)([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:1][C:2]1[N:6]([CH:11]([CH3:13])[CH3:12])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:2.3.4|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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ClC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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1.36 mL
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Type
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reactant
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Smiles
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C(C)(C)Br
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Name
|
|
Quantity
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34 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured into ice
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the extract was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
|
Type
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CUSTOM
|
Details
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The residue was chromatographed through silica gel using 5% methanol in dichloromethane
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Type
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CUSTOM
|
Details
|
The appropriate fractions were evaporated
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Name
|
|
Type
|
product
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Smiles
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ClC1=NC2=C(N1C(C)C)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |